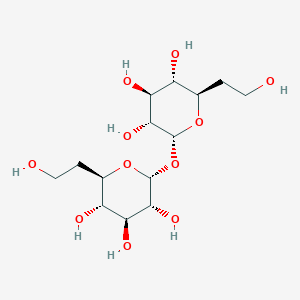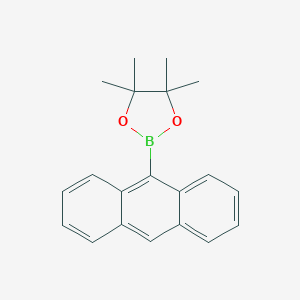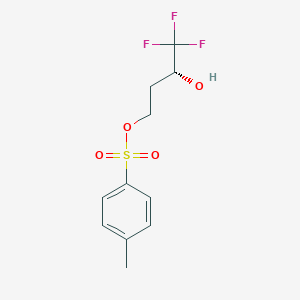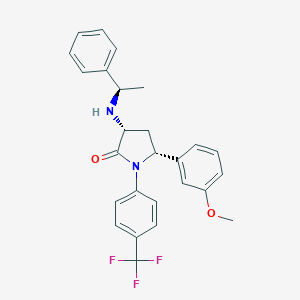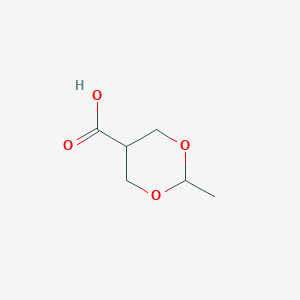
H-Glu-OMe
Descripción general
Descripción
H-Glu-OMe, or the methyl ester of glutamic acid, is a derivative of the amino acid glutamic acid. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of glutamic acid and its derivatives, which can be extrapolated to understand this compound. Glutamic acid is a key amino acid in various biological processes, including protein synthesis and neurotransmission .
Synthesis Analysis
The synthesis of glutamic acid derivatives, such as this compound, typically involves the esterification of the carboxyl group of glutamic acid. Although the papers do not describe the synthesis of this compound specifically, they do mention the use of hydrogen peroxide as an oxidant to convert glucose to gluconic acid , which is a reaction that involves the transformation of a hydroxyl group to a carboxyl group. This reaction could potentially be adapted for the synthesis of glutamic acid derivatives by oxidizing the side chain carboxyl group.
Molecular Structure Analysis
The molecular structure of glutamic acid derivatives, including this compound, is characterized by the presence of an amino group and a carboxyl group (or its ester). The paper on the refined atomic model of glutamine synthetase provides detailed information on the coordination of glutamic acid residues within the active site of the enzyme, highlighting the importance of these functional groups in biological interactions .
Chemical Reactions Analysis
Glutamic acid and its derivatives are involved in various chemical reactions in biological systems. For instance, glutamic acid residues in enzymes participate in the coordination of metal ions, as seen in the active site of glutamine synthetase . The reactivity of the carboxyl or ester group in this compound would be similar, allowing it to engage in reactions pertinent to esterification or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The ester group would make it more hydrophobic than glutamic acid, affecting its solubility and interaction with other molecules. The papers do not provide specific data on this compound, but the properties of glutamic acid and its role in protein structure and function are well documented . The interaction between glutamic acid residues and other amino acids, such as phenylalanine, can stabilize protein structures like alpha-helices .
Aplicaciones Científicas De Investigación
Síntesis de péptidos
H-Glu-OMe se utiliza comúnmente en la síntesis de compuestos peptídicos de ácido glutámico activos. Sirve como bloque de construcción para péptidos, que son cadenas de aminoácidos unidos por enlaces peptídicos. Estos péptidos se pueden utilizar para diversos fines, incluido el desarrollo de fármacos peptídicos o precursores de compuestos .
Suplementos ergogénicos
Como derivado del ácido glutámico, this compound influye en la secreción de hormonas anabólicas, el suministro de combustible durante el ejercicio, el rendimiento mental durante las tareas relacionadas con el estrés y la prevención del daño muscular inducido por el ejercicio cuando se utiliza como suplemento ergogénico .
Investigación bioquímica
En la investigación bioquímica, this compound se puede utilizar como sustrato o reactivo. Sus propiedades le permiten participar en diversas reacciones y procesos bioquímicos, contribuyendo a la comprensión de los sistemas biológicos .
Estudios de formación de enlaces peptídicos
La investigación sobre la formación de enlaces peptídicos ha utilizado this compound para obtener información sobre la química estructural 3D de los péptidos. Esto ayuda a comprender los aspectos fundamentales de la estructura y función de las proteínas .
Síntesis de péptidos en fase sólida (SPPS)
this compound está involucrado en la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. SPPS permite la adición sistemática de aminoácidos a una cadena peptídica en crecimiento y es crucial para crear péptidos específicos y complejos .
Mecanismo De Acción
Target of Action
H-Glu-OMe, a derivative of glutamic acid , is primarily targeted towards the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, making this compound a key player in these processes.
Mode of Action
This compound interacts with its targets by influencing the secretion of anabolic hormones . It also aids in the supply of fuel during exercise, enhances mental performance during stress-related tasks, and helps prevent exercise-induced muscle damage .
Biochemical Pathways
This compound is involved in the glutamine metabolic pathway . This pathway plays a significant role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine metabolism has been recognized for its important role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the enhancement of physical, mental, and physiological activities . By influencing the secretion of anabolic hormones and supplying fuel during exercise, this compound can enhance physical performance. It also improves mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .
Propiedades
IUPAC Name |
(4S)-4-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIYICDCVPBEW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331497 | |
| Record name | H-Glu-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6384-08-3 | |
| Record name | H-Glu-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic Acid 1-Methyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



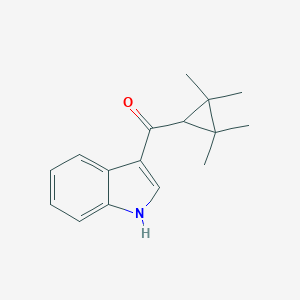
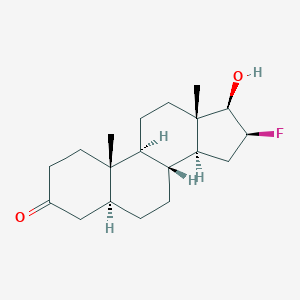
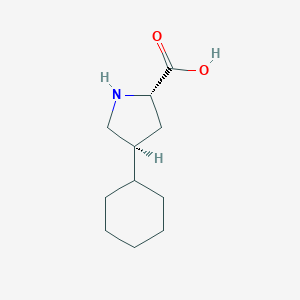
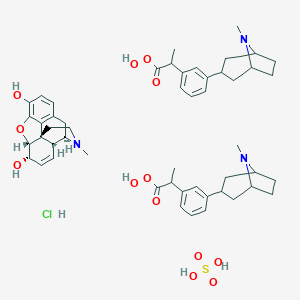
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)
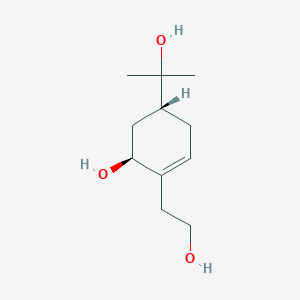
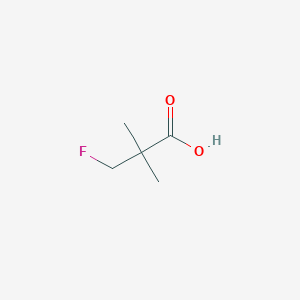

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
